3-(2-Chlorophenyl)-1-methylpiperazine-2,5-dione
Overview
Description
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the molecular structure of a compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, might also be studied .Scientific Research Applications
Spectroscopic and Docking Studies
A study by Murugesan et al. (2021) synthesized a similar compound and investigated its properties using various spectroscopic methods and molecular docking studies. This research contributes to understanding the chemical and biological properties of such compounds.
Anticonvulsant Properties
Research by Obniska et al. (2005) on similar piperazine derivatives revealed their potential as anticonvulsant agents. This indicates the therapeutic potential of these compounds in medical research.
Organic Substrate Uses
Liebscher and Jin (1999) discussed the use of similar compounds as versatile organic substrates in Chemical Society Reviews. This highlights their applications in synthetic chemistry and material science.
Chiral Solvating Agents
A study by Wagger et al. (2007) explored the use of similar compounds as chiral solvating agents, crucial in stereochemical analysis in organic chemistry.
Synthesis and Structural Analysis
Various studies, like those by Liang et al. (2011) and Blake & Sammes (1970), have synthesized and analyzed the structural properties of similar compounds. These studies are significant for understanding the chemical behavior and potential applications of these substances.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-chlorophenyl)-1-methylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-14-6-9(15)13-10(11(14)16)7-4-2-3-5-8(7)12/h2-5,10H,6H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPIQWHVYXBQNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1-methylpiperazine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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